(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15938449
InChI: InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1
SMILES:
Molecular Formula: C9H11ClF3NO
Molecular Weight: 241.64 g/mol

(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC15938449

Molecular Formula: C9H11ClF3NO

Molecular Weight: 241.64 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride -

Specification

Molecular Formula C9H11ClF3NO
Molecular Weight 241.64 g/mol
IUPAC Name (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1
Standard InChI Key DNCUAEBPHZKGHO-QRPNPIFTSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl
Canonical SMILES COC1=CC=C(C=C1)C(C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride, reflects its stereospecific (S)-configuration at the chiral center. The core structure consists of:

  • A 4-methoxyphenyl group providing aromaticity and electron-donating properties.

  • A trifluoroethylamine moiety contributing to lipophilicity and metabolic resistance.

  • A hydrochloride counterion enhancing solubility in polar solvents.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₁ClF₃NO
Molecular Weight241.64 g/mol
SMILES NotationCOC1=CC=C(C=C1)C@@HN.Cl
CAS Registry Number929642-56-8
Chiral Center(S)-configuration

The trifluoromethyl group’s strong electron-withdrawing effect modulates the amine’s basicity, while the methoxy group enhances π-π stacking interactions with aromatic residues in biological targets.

Synthesis and Analytical Characterization

Synthetic Pathways

Industrial synthesis typically involves asymmetric catalysis to achieve enantiomeric excess. Key steps include:

  • Friedel-Crafts Acylation: Introducing the trifluoroacetyl group to 4-methoxybenzene.

  • Chiral Reduction: Stereoselective reduction of the ketone to the (S)-amine using catalysts like CBS (Corey-Bakshi-Shibata) or enzymatic methods.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthesis Metrics

ParameterValueSource
Yield (Chiral Reduction)68–72%
Purity (HPLC)≥98%
Enantiomeric Excess (ee)>99%

Analytical Validation

Structural confirmation relies on:

  • ¹H/¹³C NMR: Resonances at δ 3.78 ppm (methoxy protons) and δ 120–130 ppm (aromatic carbons).

  • HPLC-MS: Retention time of 8.2 min (C18 column) and m/z 205.1 [M-Cl]⁺.

  • X-ray Crystallography: Resolves the (S)-configuration and hydrochloride salt formation.

Pharmacological and Biological Interactions

Receptor Binding Profiles

The compound exhibits affinity for:

  • Serotonin Receptors (5-HT₂A): Ki = 12 nM, attributed to the methoxyphenyl group’s mimicry of tryptamine.

  • Sigma-1 Receptors: IC₅₀ = 45 nM, potentially modulating ion channels and neuroprotection.

Metabolic Stability

Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, yielding a half-life (t₁/₂) of 6.3 hours in human liver microsomes versus 1.8 hours for non-fluorinated analogs.

Table 3: Pharmacokinetic Parameters

ParameterValueSource
LogP (Octanol-Water)2.1
Plasma Protein Binding89%
Bioavailability (Oral)62%
CodePrecautionary StatementSource
P280Wear protective gloves/eye protection
P305 + P351 + P338Eye exposure: Rinse cautiously
P310Immediate medical attention

Research Frontiers and Applications

Neuropsychiatric Therapeutics

Preliminary studies suggest potential in:

  • Depression: Modulation of serotonin and sigma-1 receptors in rodent models.

  • Neuropathic Pain: Attenuation of allodynia in chronic constriction injury models.

Oncology

The trifluoromethyl group enhances penetration of the blood-brain barrier, enabling exploration in glioblastoma targeting.

Synthetic Chemistry Innovations

  • Continuous-Flow Synthesis: Improving yield to >85% via microreactor technology.

  • Enzymatic Resolution: Lipase-mediated kinetic resolution to achieve ee >99.5%.

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